molecular formula C17H18F3N3O B12241258 1-(3-Methoxyphenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

1-(3-Methoxyphenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B12241258
M. Wt: 337.34 g/mol
InChI Key: JDZWRMUPYLAASS-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a trifluoromethylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable methoxyphenyl halide reacts with the piperazine core.

    Introduction of Trifluoromethylpyridinyl Group: The trifluoromethylpyridinyl group can be added through a coupling reaction, such as Suzuki coupling, where a trifluoromethylpyridinyl boronic acid reacts with a halogenated piperazine derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

1-(3-Methoxyphenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: It is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl and trifluoromethylpyridinyl groups contribute to the compound’s binding affinity and specificity. The piperazine ring can interact with various biological targets, modulating their activity and leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)piperazine: Lacks the trifluoromethylpyridinyl group, resulting in different pharmacological properties.

    1-(4-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group on the phenyl ring instead of the pyridinyl ring, leading to variations in chemical reactivity and biological activity.

    1-(3-Methoxyphenyl)-4-(pyridin-2-yl)piperazine: Similar structure but without the trifluoromethyl group, affecting its overall properties.

Uniqueness

1-(3-Methoxyphenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of both the methoxyphenyl and trifluoromethylpyridinyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C17H18F3N3O

Molecular Weight

337.34 g/mol

IUPAC Name

1-(3-methoxyphenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

InChI

InChI=1S/C17H18F3N3O/c1-24-15-4-2-3-14(11-15)22-7-9-23(10-8-22)16-6-5-13(12-21-16)17(18,19)20/h2-6,11-12H,7-10H2,1H3

InChI Key

JDZWRMUPYLAASS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

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